(5E)-5-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
(5E)-5-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a pyrrole ring, a diazinane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of the pyrrole ring and the diazinane ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. For example, the use of sulfonic acid catalysts in the preparation of similar compounds has been documented .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The preparation method should be simple and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like water radical cations for oxidation reactions , and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives .
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Phenolic Compounds: Produced by endophytic fungi and have health-promoting properties.
Uniqueness
The uniqueness of (5E)-5-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its complex structure, which includes multiple functional groups and rings
Properties
IUPAC Name |
(5E)-5-[[1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-15-13-17(14-22-23(29)26-25(33)27(3)24(22)30)16(2)28(15)18-5-7-20(8-6-18)32-21-11-9-19(31-4)10-12-21/h5-14H,1-4H3,(H,26,29,33)/b22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUQXUBMVZXXBK-HYARGMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)OC)C)C=C4C(=O)NC(=S)N(C4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)OC)C)/C=C/4\C(=O)NC(=S)N(C4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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